molecular formula C16H15N5O B2497539 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide CAS No. 1421473-08-6

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide

Cat. No.: B2497539
CAS No.: 1421473-08-6
M. Wt: 293.33
InChI Key: UKKOTNNOYQZDTC-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 2-position and a 2,5-dimethylbenzamide group at the 5-position.

Properties

IUPAC Name

2,5-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-4-5-12(2)14(8-11)15(22)20-13-9-17-16(18-10-13)21-7-3-6-19-21/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKOTNNOYQZDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide typically involves the formation of the pyrazole and pyrimidine rings followed by their fusion and subsequent attachment to the benzamide group. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazines with 1,3-diketones.

    Condensation Reactions: Formation of the pyrimidine ring via condensation of amidines with β-dicarbonyl compounds.

    Coupling Reactions: Fusion of the pyrazole and pyrimidine rings using coupling agents like EDCI or DCC.

    Amidation: Attachment of the benzamide group through amidation reactions using reagents like HATU or EDCI.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and condensation reactions under controlled conditions to ensure high yield and purity. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: Oxidation of the pyrazole ring using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the pyrimidine ring using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC, HATU.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor.

    Chemical Synthesis: Use as a building block for synthesizing more complex heterocyclic compounds.

    Material Science: Exploration of its properties for use in advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several patented kinase inhibitors. Below is a comparative analysis based on molecular features, therapeutic targets, and research findings:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Target Therapeutic Application Reference
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide Pyrimidine-pyrazole 2,5-Dimethylbenzamide Not explicitly stated Under investigation
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2,5-Difluorophenyl, pyrrolidine TRK kinase Cancer treatment
N-(2-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide Quinoline-pyrimidine Piperidin-4-ylidene acetamido, tetrahydrofuran-3-yloxy, cyano group Undisclosed kinase Anticancer research

Key Observations

Structural Motifs: The target compound and the TRK inhibitor from both employ pyrimidine-based cores but differ in peripheral substituents. The 2,5-dimethylbenzamide group in the target compound may enhance metabolic stability compared to the 2,5-difluorophenyl group in , which could improve lipophilicity and membrane permeability. The quinoline derivatives in incorporate bulkier substituents (e.g., tetrahydrofuran-3-yloxy), likely affecting binding affinity and selectivity for specific kinase isoforms.

Biological Activity: The TRK inhibitor in explicitly targets tropomyosin receptor kinases (TRK), a validated target in cancers with NTRK gene fusions. The target compound’s lack of fluorine substituents might reduce off-target effects but could compromise potency against TRK . The quinoline-based compounds in emphasize substituents like piperidin-4-ylidene acetamido, which may facilitate hydrogen bonding with kinase active sites, a feature absent in the target compound.

Therapeutic Potential: While the TRK inhibitor in is advanced enough for patenting in cancer therapy, the target compound’s simpler structure suggests it may serve as a lead for further optimization. Its 2,5-dimethylbenzamide group could mitigate toxicity risks associated with halogenated aryl groups .

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H15N5O
  • Molecular Weight : 269.31 g/mol
  • IUPAC Name : this compound

Research indicates that this compound acts as a selective inhibitor of certain enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit adenylyl cyclase type 1 (AC1), which plays a crucial role in chronic pain sensitization and memory processes in the central nervous system. The inhibition of AC1 leads to decreased cyclic AMP (cAMP) levels, impacting various downstream signaling effects.

Biological Activity Summary

Biological Activity Effect Reference
Inhibition of AC1IC50 = 1.4 µM
Selectivity over AC846% inhibition at AC1 IC90
Antitumor effectsObserved in clinical settings
Inhibition of DHFRImpacts cell growth

1. Inhibition of Adenylyl Cyclase Type 1 (AC1)

A study focused on the compound's ability to inhibit AC1 demonstrated that it possesses low micromolar potency against this target. The research highlighted that the compound's selectivity for AC1 over other isoforms like AC8 is significant, making it a promising candidate for further development in pain management therapies.

2. Antitumor Activity

Clinical observations have indicated that compounds with similar structures exhibit antitumor effects. For instance, patients receiving benzamide derivatives showed prolonged survival rates, suggesting that this compound may possess similar properties worth exploring in oncology settings.

3. Inhibition of Dihydrofolate Reductase (DHFR)

The compound has also been studied for its ability to inhibit DHFR through its metabolite BAD. This inhibition leads to reduced levels of NADP and NADPH, destabilizing DHFR and thus providing a new approach to downregulating this enzyme critical for cell proliferation.

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